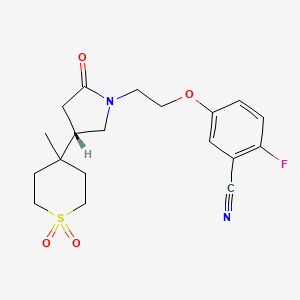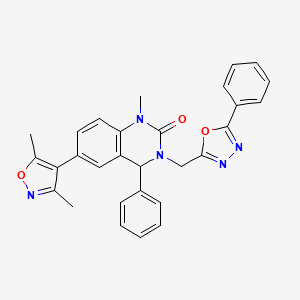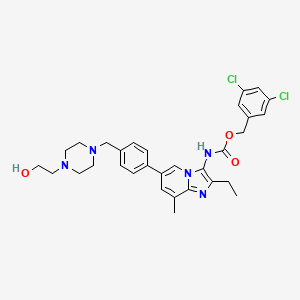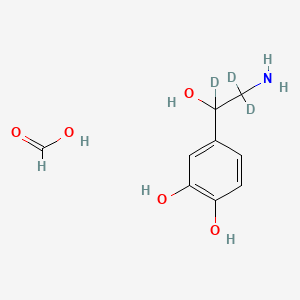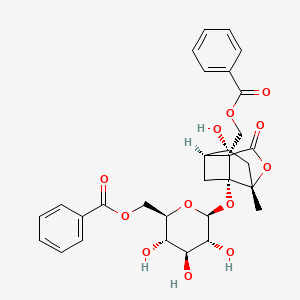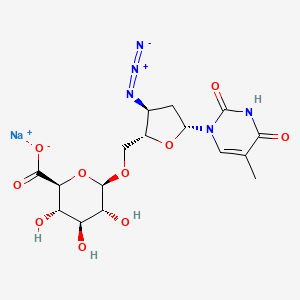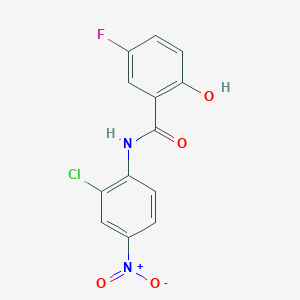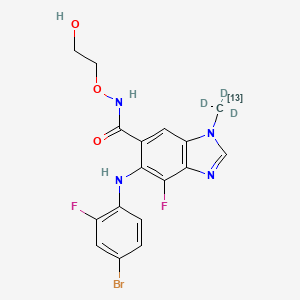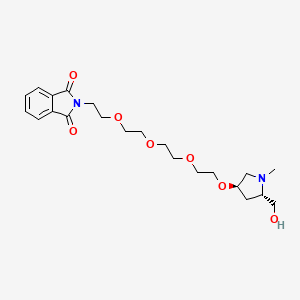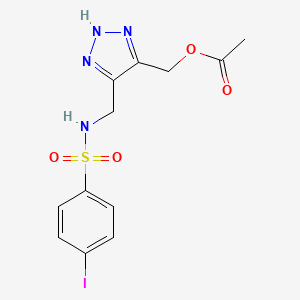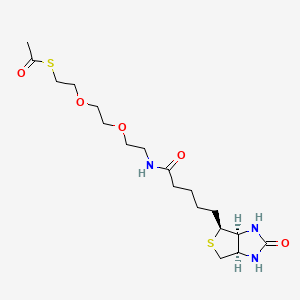
Biotin-PEG2-methyl ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG2-methyl ethanethioate: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of biotin, a polyethylene glycol (PEG) spacer with two units, and a methyl ethanethioate group. The PEG spacer enhances the solubility and stability of the compound, making it an essential tool in biomedical research and pharmaceutical development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-methyl ethanethioate involves several steps:
Activation of Biotin: Biotin is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, typically PEG-diamine, to form biotin-PEG2.
Thioester Formation: The final step involves the reaction of biotin-PEG2 with methyl ethanethioate under mild conditions to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS.
Continuous PEGylation: The activated biotin is continuously reacted with PEG-diamine in a controlled environment.
Automated Thioester Formation: The final product is obtained through automated systems that ensure consistent quality and yield
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-PEG2-methyl ethanethioate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Cleavage Reactions: The PEG spacer can be cleaved under specific conditions, releasing the biotin and the attached drug
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Cleavage Conditions: Cleavage reactions typically occur under acidic or enzymatic conditions
Major Products:
Substitution Products: The major products of substitution reactions are biotin-PEG2 derivatives with different functional groups.
Cleavage Products: The cleavage reactions yield biotin and the attached drug or molecule
Applications De Recherche Scientifique
Chemistry: Biotin-PEG2-methyl ethanethioate is used in the synthesis of complex molecules and as a linker in various chemical reactions .
Biology: In biological research, this compound is used to study protein-protein interactions and to label biomolecules for detection and purification .
Medicine: In medicine, this compound is crucial in the development of ADCs, which are used for targeted cancer therapy. The cleavable linker allows for the controlled release of the drug at the target site .
Industry: Industrially, this compound is used in the production of biotinylated products and in the development of diagnostic tools .
Mécanisme D'action
Mechanism: Biotin-PEG2-methyl ethanethioate functions as a cleavable linker in ADCs. The biotin moiety binds to avidin or streptavidin, facilitating the attachment of the ADC to the target cell. The PEG spacer enhances solubility and stability, while the methyl ethanethioate group allows for controlled cleavage and release of the drug .
Molecular Targets and Pathways: The primary molecular targets are cancer cells, where the ADC binds to specific antigens. The linker is cleaved in the acidic environment of the cancer cell, releasing the cytotoxic drug and inducing cell death .
Comparaison Avec Des Composés Similaires
Biotin-PEG2-maleimide: Another cleavable linker used in ADCs, but with a maleimide group instead of methyl ethanethioate.
Biotin-PEG2-amine: A non-cleavable linker with an amine group.
Biotin-PEG2-succinimidyl ester: A cleavable linker with a succinimidyl ester group
Uniqueness: Biotin-PEG2-methyl ethanethioate is unique due to its specific cleavage properties and the stability provided by the PEG spacer. This makes it particularly suitable for applications requiring controlled release and high solubility .
Propriétés
Formule moléculaire |
C18H31N3O5S2 |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
S-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C18H31N3O5S2/c1-13(22)27-11-10-26-9-8-25-7-6-19-16(23)5-3-2-4-15-17-14(12-28-15)20-18(24)21-17/h14-15,17H,2-12H2,1H3,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 |
Clé InChI |
YLSPLOAAMQPYEH-ZOBUZTSGSA-N |
SMILES isomérique |
CC(=O)SCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
CC(=O)SCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
